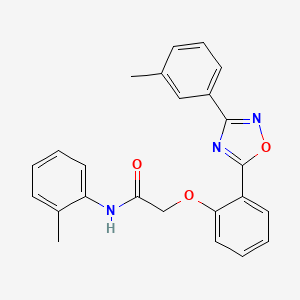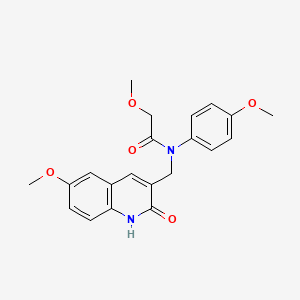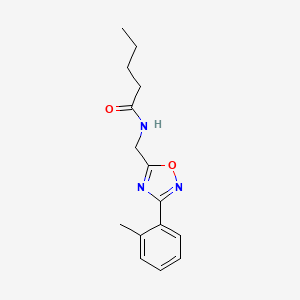![molecular formula C13H19ClN2O3S B7697090 2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a member of the fenamate group of NSAIDs and has been used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. The purpose of
Mécanisme D'action
2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide acid works by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX, this compound acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antipyretic effects, meaning it can reduce fever. It has also been shown to have antitumor activity, as mentioned earlier. However, it is important to note that the exact mechanisms underlying these effects are not fully understood and require further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide acid in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, one limitation of using this compound acid is that it can have off-target effects, meaning it can affect other enzymes and pathways in addition to COX. This can make it difficult to interpret results and may require additional controls and experiments to ensure specificity.
Orientations Futures
There are a number of future directions for research on 2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide acid. One area of interest is its potential as a cancer therapy. Further studies are needed to fully understand its antitumor activity and to determine whether it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent studies have suggested that this compound acid may have neuroprotective effects, and further research is needed to explore this potential application. Finally, there is interest in developing new analogs of this compound acid that may have improved efficacy and reduced off-target effects.
Méthodes De Synthèse
The synthesis of 2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide acid involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylanthranilic acid to form the corresponding sulfonylamide. This compound is then reacted with 3-(trifluoromethyl)aniline in the presence of a base to form this compound acid. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound acid has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-butyl-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-4-9-15-13(17)10-16(2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSOLHQUDMBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

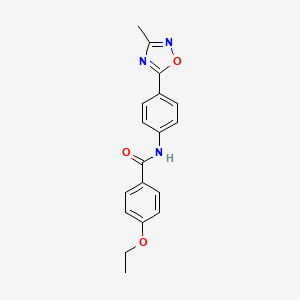

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)

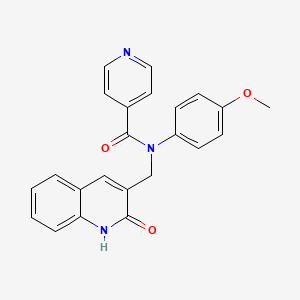
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)



